Thermal Activation Temperature: DBU Phthalate Occupies a Distinct Niche Between DBU Formate and DBU Tosylate
In the San‑Apro U‑CAT SA product line, the base generating temperature — the temperature at which the DBU salt dissociates to release free DBU and initiate catalysis — is reported under standardized measurement conditions for each salt . DBU/o‑phthalate (U‑CAT SA810) activates at approximately 140 °C. This is 60 °C higher than DBU/phenoxide (U‑CAT SA1, ~80 °C), 40 °C higher than DBU/2‑ethylhexanoate (U‑CAT SA102, ~100 °C), 5 °C higher than DBU/formate (U‑CAT SA603, ~135 °C), and 20 °C lower than DBU/p‑toluenesulfonate (U‑CAT SA506, ~160 °C). The phthalate salt thus provides an intermediate thermal trigger that is high enough to confer excellent room‑temperature latency yet low enough to enable cure at industrially practical mold temperatures (120–150 °C).
| Evidence Dimension | Base generating temperature (thermal activation / deblocking temperature) |
|---|---|
| Target Compound Data | Approx. 140 °C (DBU/o‑phthalate, U‑CAT SA810) |
| Comparator Or Baseline | DBU/phenoxide ~80 °C; DBU/2‑ethylhexanoate ~100 °C; DBU/formate ~135 °C; DBU/p‑toluenesulfonate ~160 °C (all from San‑Apro U‑CAT SA series) |
| Quantified Difference | +60 °C vs. phenoxide; +40 °C vs. ethylhexanoate; +5 °C vs. formate; −20 °C vs. tosylate |
| Conditions | Standardized thermobase generation measurement per San‑Apro internal methodology; DBU salts of various organic acids compared within the same product line |
Why This Matters
A 5 °C higher activation temperature than DBU formate may be decisive for one‑component epoxy molding compounds requiring 6‑month shelf life at 25 °C, while a 20 °C lower activation than DBU tosylate allows cure without exceeding the thermal budget of temperature‑sensitive electronic components.
